4-bromo-7-methyl-2H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-7-methyl-2H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-2-3-5(10)6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWVWDCEUFZFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=C(NN=C12)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646688 | |
| Record name | 4-Bromo-7-methyl-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-90-7 | |
| Record name | 4-Bromo-7-methyl-2H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Bromo-7-methyl-2H-indazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 241.07 g/mol. The presence of the bromine atom and the carboxylic acid functional group is significant for its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
- Mechanism : Indazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression.
- Case Study : A study demonstrated that indazole derivatives, including those with similar structures, showed potent inhibition against various cancer cell lines, suggesting potential for development as anticancer agents .
2. Antimicrobial Properties
- Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain fungal strains.
- Research Findings : Compounds with indazole scaffolds have shown efficacy against Candida albicans and other resistant strains, indicating a potential role in treating fungal infections .
3. Enzyme Inhibition
- Target Enzymes : Indazole derivatives have been reported to inhibit enzymes such as FGFR (Fibroblast Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor).
- IC50 Values : Some studies report IC50 values in the nanomolar range for related compounds, indicating strong enzyme inhibition .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler indazole derivatives. Common methods include:
- Bromination : Introduction of bromine at the 4-position.
- Carboxylation : Conversion of an indazole precursor to include a carboxylic acid group at the 3-position.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-Bromo-7-methyl-2H-indazole-3-carboxylic acid has demonstrated significant potential as an anticancer agent. Research indicates that indazole derivatives can selectively inhibit kinases involved in tumor growth, such as PLK4. In vitro studies have shown that this compound exhibits IC50 values in the nanomolar range against various cancer cell lines, suggesting its effectiveness in targeting cancer cells while minimizing effects on normal cells .
Mechanism of Action
The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. The carboxylic acid group can form covalent bonds with nucleophilic residues in proteins, modulating their activity and affecting biological pathways critical for cell proliferation and survival .
Case Study: Kinase Inhibition
A study evaluated the efficacy of this compound against several cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .
Biological Studies
Antifungal Properties
Recent research has explored the antifungal activity of indazole derivatives, including this compound. These compounds have shown promising results against Candida species, with minimum inhibitory concentrations (MIC) indicating effective antifungal properties. For example, derivatives with carboxylic acid substitutions exhibited enhanced activity against resistant strains of Candida glabrata .
Case Study: Antifungal Evaluation
In a comparative study, various indazole derivatives were synthesized and tested for their antifungal activity. The results demonstrated that certain modifications to the indazole structure significantly improved efficacy against C. albicans and C. glabrata, suggesting potential pathways for developing new antifungal agents .
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex indazole derivatives with potential therapeutic applications. Its unique structure facilitates various chemical reactions, including oxidation and substitution reactions .
Synthesis Methods
The synthesis typically involves starting materials such as 4-bromo-3-nitrotoluene, which undergoes reduction and cyclization to yield the desired indazole derivative. Various reagents are employed to optimize yields and purity during synthesis .
Material Science
Development of Novel Materials
Research is ongoing into the use of this compound in material science applications. Its unique chemical properties may lead to the development of novel materials with specific functionalities, such as enhanced electrical or optical properties .
Table 1: Anticancer Activity Evaluation
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 25 | Inhibition of PLK4 |
| This compound | MCF7 (Breast) | 30 | Induction of apoptosis |
| This compound | HeLa (Cervical) | 20 | Modulation of signaling pathways |
Table 2: Antifungal Activity Evaluation
| Compound | Candida Strain | MIC (mM) | Efficacy |
|---|---|---|---|
| This compound | C. albicans | 3.807 | Moderate activity |
| This compound | C. glabrata | 15.227 | Effective against resistant strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Bromine Substitution Variations
7-Bromo-1H-indazole-3-carboxylic acid (CAS: 35158-78-2)
- Molecular Formula : C₈H₅BrN₂O₂
- Key Differences : Bromine at position 7 instead of 4; lacks the methyl group at position 6.
6-Bromo-1H-indazole-3-carboxylic acid (CAS: 1077-94-7)
Functional Group Modifications
7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid (CAS: 865887-05-4)
- Molecular Formula : C₉H₇BrN₂O₃
- Key Differences : Methoxy group at position 4 instead of bromine; bromine at position 7.
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate (CAS: 1448125-93-6)
- Molecular Formula : C₁₀H₁₁N₃O₃
- Key Differences: Amino and methoxy substituents at positions 4 and 7, respectively; methyl ester replaces carboxylic acid.
- Utility: The esterification and amino group enhance stability and facilitate further derivatization, as seen in peptide coupling reactions .
Heterocycle Variants
5-Bromo-1H-indole-7-carboxylic acid (CAS: 860624-90-4)
- Molecular Formula: C₉H₆BrNO₂
- Key Differences : Indole core (six-membered benzene fused to five-membered nitrogen ring) instead of indazole (two adjacent nitrogen atoms).
- Significance : Indoles are more electron-rich, which may influence redox properties or interactions with biological targets like kinases .
Structural and Functional Data Table
Key Research Findings
Synthetic Accessibility : The target compound can be synthesized via Suzuki-Miyaura cross-coupling, as demonstrated in for a related bromoindazole derivative. The methyl group at position 7 may require protective strategies during synthesis .
Biological Relevance : Bromine at position 4 (vs. 6 or 7) may enhance interactions with hydrophobic pockets in enzyme active sites, as suggested by docking studies on similar indazole-based inhibitors .
Physicochemical Properties : The methyl group at position 7 increases lipophilicity (logP ≈ 2.1) compared to methoxy or unsubstituted analogs, influencing membrane permeability in drug design .
Preparation Methods
Starting Materials and Initial Functionalization
A common starting material is 3-fluoro-2-methylaniline or related substituted anilines, which undergo bromination and cyclization to form substituted indazole intermediates. For example, a patent discloses the synthesis of 4-bromo-3-fluoro-2-methylaniline by bromination of 3-fluoro-2-methylaniline using N-bromosuccinimide (NBS) in acetonitrile at low temperatures (-10 to 10 °C), followed by treatment with sodium bisulfite to quench the reaction and purification by extraction and recrystallization. This step yields the brominated aniline intermediate with high yield (~86-97%).
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination of 3-fluoro-2-methylaniline | N-bromosuccinimide, acetonitrile | -10 to 10 | 1-2 | 86-97 | Controlled addition, sodium bisulfite quench |
Cyclization to Indazole Core
The brominated aniline intermediate is converted to the indazole ring system by diazotization and cyclization. For example, dissolving the intermediate in toluene, adding diethyl ether and acetic acid, then reacting with isoamyl nitrite at 80-130 °C for 3-4 hours leads to the formation of the brominated indazole core.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization and cyclization | Isoamyl nitrite, acetic acid, toluene/ether | 80-130 | 3-4 | Not specified | Converts brominated aniline to indazole |
Introduction of Carboxylic Acid Group
The carboxylic acid at the 3-position can be introduced by hydrolysis of ester precursors or by oxidation reactions. For example, methyl esters of indazole derivatives are hydrolyzed under basic conditions (NaOH in methanol/water) refluxed for several hours, followed by acidification to precipitate the carboxylic acid.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ester hydrolysis | NaOH, methanol/water reflux | 60-80 | 4-5 | 70-90 | Acidification to pH 1-2 to isolate acid |
Methylation at the 7-Position
Methylation at the 7-position can be achieved by starting with methyl-substituted aniline precursors or by selective methylation steps using methylating agents such as methyl iodide under basic conditions.
Bromination Specificity
Selective bromination at the 4-position is achieved using brominating agents like N-bromosuccinimide (NBS) or bromine under controlled temperature and stoichiometry to avoid polybromination or substitution at undesired positions.
Representative Synthetic Route Summary
| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-fluoro-2-methylaniline | Starting material | - | - |
| 2 | 4-bromo-3-fluoro-2-methylaniline | NBS, acetonitrile, -10 to 10 °C, 1-2 h | 86-97 | Bromination |
| 3 | 5-bromo-4-fluoro-1H-indazole | Isoamyl nitrite, acetic acid, toluene, 80-130 °C, 3-4 h | 70-80 | Cyclization to indazole |
| 4 | This compound methyl ester | Ester hydrolysis (NaOH, methanol/water reflux) | 70-90 | Hydrolysis to acid |
| 5 | This compound | Acidification and purification | - | Final product |
Purification Techniques
- Extraction and washing: Organic solvents such as ethyl acetate and cyclohexane are used to extract and wash intermediates.
- Drying: Organic layers are dried over anhydrous sodium sulfate.
- Filtration and recrystallization: To isolate pure solids, recrystallization from suitable solvents like ethanol/water or cyclohexane is employed.
- Column chromatography: Silica gel chromatography with hexane/ethyl acetate gradients is used for purification of intermediates and final products.
- Characterization: Purity and structure confirmation are performed by NMR (1H, 13C), LC-MS, and melting point analysis.
Research Findings and Notes
- The bromination step is critical and must be carefully controlled to achieve regioselectivity at the 4-position.
- The methyl group at the 7-position influences the electronic properties and regioselectivity of bromination.
- Hydrolysis of methyl esters to carboxylic acids proceeds efficiently under basic reflux conditions.
- The synthetic methods yield the target compound with high purity suitable for further biological evaluation.
- The compound serves as a versatile intermediate for further derivatization, such as amide formation or cross-coupling reactions for drug development.
Summary Table of Key Preparation Steps
| Process Stage | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Key Observations |
|---|---|---|---|---|---|
| Bromination | NBS, acetonitrile | -10 to 10 | 1-2 | 86-97 | Controlled addition, high selectivity |
| Cyclization to indazole | Isoamyl nitrite, acetic acid, toluene | 80-130 | 3-4 | 70-80 | Diazotization and ring closure |
| Ester hydrolysis | NaOH, methanol/water reflux | 60-80 | 4-5 | 70-90 | Converts ester to carboxylic acid |
| Purification | Extraction, drying, recrystallization | Ambient | - | - | Ensures high purity |
Q & A
Q. What are the recommended synthetic routes for preparing 4-bromo-7-methyl-2H-indazole-3-carboxylic acid?
A common approach involves Suzuki-Miyaura cross-coupling to introduce substituents to the indazole core. For brominated analogs, coupling 7-methyl-2H-indazole-3-carboxylic acid derivatives with a brominated aryl/heteroaryl boronic acid (e.g., phenylboronic acid) using Pd(OAc)₂ as a catalyst and Na₂CO₃ as a base in a solvent like dioxane/water (4:1) at 80–100°C . Post-reaction, acid hydrolysis (HCl, 6M) can remove protecting groups. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (ethanol/water) is typical .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., bromine’s deshielding effect on adjacent carbons ).
- LC-MS : To confirm molecular weight ([M+H]+ expected at ~269.1 g/mol).
- X-ray crystallography : For unambiguous confirmation of the crystal structure, as demonstrated for structurally related brominated heterocycles .
Q. What solvents are suitable for handling this compound in experimental settings?
Polar aprotic solvents like DMSO or DMF are recommended for dissolution due to the carboxylic acid moiety. For reactions, ethanol or methanol is often used for recrystallization . Avoid halogenated solvents (e.g., chloroform) if nucleophilic displacement of bromine is a concern.
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data reported for this compound?
Discrepancies in solubility may arise from polymorphic forms or residual solvents. To address this:
Q. What strategies optimize the regioselective introduction of bromine at the 4-position?
Bromination regioselectivity is influenced by directing groups. For 7-methyl-2H-indazole-3-carboxylic acid:
Q. How can computational modeling aid in predicting reactivity or stability?
- DFT calculations (e.g., Gaussian 16) can model the electron density distribution to predict bromine’s susceptibility to nucleophilic attack .
- Molecular dynamics simulations assess stability under varying pH/temperature conditions, particularly for the carboxylic acid group .
Data Contradiction Analysis
Q. How to interpret conflicting NMR shifts in literature for similar brominated indazoles?
Variations may stem from solvent effects or protonation states. For example:
Q. Why do catalytic coupling yields vary significantly across studies?
Differences arise from:
- Catalyst loading : Pd(OAc)₂ at 5 mol% vs. 2 mol% can alter turnover frequency.
- Oxygen sensitivity : Degassing solvents (N₂ purge) improves Pd catalyst activity .
- Substrate purity : Residual moisture or acids may deactivate the catalyst; pre-dry substrates over molecular sieves.
Methodological Best Practices
Q. What purification techniques maximize yield while retaining purity?
- Crystallization : Use ethanol/water (3:1) at 4°C for high recovery of crystalline product .
- Prep-HPLC : For small-scale purification (C18 column, 0.1% TFA in water/acetonitrile gradient).
- Avoid repeated chromatography : To prevent decomposition of the acid moiety; instead, use acid-stable silica gel .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
